1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole
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Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential reactivity.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule, including the arrangement of atoms and the configuration of any stereocenters.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any changes that occur under different conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions.Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, any risks it poses to human health or the environment, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties or mechanism of action, or the development of new synthetic methods.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-6-chloropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-12(15)16-13(9)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHXWJGAUGYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
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